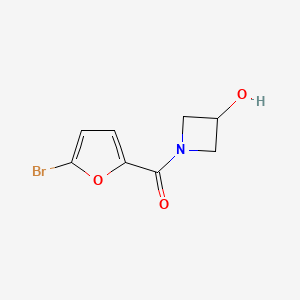

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol

Description

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol is a heterocyclic compound featuring a brominated furan ring conjugated to an azetidine moiety via a carbonyl linkage. This structure is critical for its physicochemical properties, including solubility and reactivity.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-7-2-1-6(13-7)8(12)10-3-5(11)4-10/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBIAWRWIAIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-carbonyl)azetidin-3-ol typically involves the reaction of 5-bromofuran-2-carboxylic acid with azetidin-3-ol. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in large quantities suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its structural features allow it to interact with various biological pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of azetidin-3-ol derivatives are heavily influenced by substituents attached to the azetidine ring. Below is a comparative analysis of key analogs:

Therapeutic Potential

- Neurological Applications : T-817 and Compound A show neuroprotective effects, suggesting that bromofuran derivatives could be explored for similar mechanisms .

- Oncology : Derivatives like T-817 are investigated for antitumor activity, though bromofuran’s role in cytotoxicity remains underexplored .

Biological Activity

1-(5-Bromofuran-2-carbonyl)azetidin-3-ol is a compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.06 g/mol. The compound features a brominated furan ring, which is known for its reactivity and potential biological implications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.06 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes or pathways involved in disease processes.

Potential Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer proliferation or inflammatory responses.

- Cell Signaling Pathways : It could interfere with signaling pathways critical for cell survival and proliferation.

Biological Activity Studies

Research on the biological activity of this compound has yielded promising results, particularly in vitro studies involving cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of various compounds on human cancer cells, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Cytotoxicity Results

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Pharmacological Implications

Given its observed biological activity, this compound holds potential as a lead compound for drug development targeting various diseases, particularly cancers.

Future Research Directions

Further studies are needed to elucidate the precise mechanisms of action and the full spectrum of biological activities associated with this compound. In vivo studies are also essential to assess its therapeutic potential and safety profile.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromofuran-2-carbonyl)azetidin-3-ol, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling 5-bromofuran-2-carboxylic acid derivatives with azetidin-3-ol. Acylation reactions (e.g., using EDCI/HOBt or DCC coupling agents) are standard. For example, a patent describes cyclization of azetidin-3-ol derivatives with brominated furan carbonyl groups under controlled conditions . Intermediates are characterized via /-NMR, mass spectrometry (MS), and IR spectroscopy to confirm regioselectivity and purity. Evidence from similar compounds shows -NMR peaks for azetidine protons at δ 3.20–4.70 ppm and furan carbonyl carbons at ~160–170 ppm .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] peak for CHBrNO: ~254.97). -NMR detects impurities in the azetidine ring (e.g., δ 4.63–4.72 ppm for hydroxyl-bearing CH) and bromofuran signals (δ 6.50–7.20 ppm). HPLC with UV detection (λ ~270 nm for brominated aromatics) quantifies purity (>95% recommended for biological assays) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent photodegradation and hydrolysis. Stability studies under varying pH (4–9) and temperature (25–40°C) are advised to identify degradation products. Evidence from related azetidine derivatives suggests susceptibility to ring-opening in acidic conditions .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity be resolved in the synthesis of this compound?

- Methodological Answer : Use kinetic and thermodynamic control experiments. For example, varying reaction temperatures (e.g., 0°C vs. reflux) may favor different intermediates. Replicate conflicting protocols with in-situ monitoring (e.g., TLC or ReactIR). If yields differ, analyze byproducts via LC-MS and adjust protecting groups (e.g., tert-butyl vs. benzyl for azetidine hydroxyl) to minimize side reactions .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

- Methodological Answer : Test co-solvents (e.g., DMSO:PBS mixtures) while ensuring final DMSO <1% to avoid cytotoxicity. If solubility is poor, synthesize prodrugs (e.g., ester-protected hydroxyl groups) or use cyclodextrin encapsulation. Validate unaltered bioactivity via comparative IC assays against the parent compound .

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites (e.g., bromofuran’s electron-deficient carbon). Molecular docking (AutoDock Vina) predicts binding to targets like enzymes or receptors. Validate with mutagenesis studies (e.g., replacing bromine with hydrogen to assess binding contributions) .

Q. What experimental designs address discrepancies in reported biological activity data?

- Methodological Answer : Triangulate data by repeating assays in multiple cell lines or with orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). Include positive/negative controls (e.g., known Bcl-2 inhibitors for apoptosis assays) and validate via blinded analysis. Statistical rigor (e.g., ANOVA with post-hoc tests) minimizes false positives .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Methodological Answer : Replace traditional solvents (DCM, DMF) with bio-based alternatives (e.g., 2-MeTHF or Cyrene). Catalytic methods (e.g., enzymatic acylation or photoredox catalysis) reduce waste. A patent demonstrates cyclization under aqueous conditions using HO as a solvent, achieving >80% yield .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR spectra for azetidine derivatives?

- Methodological Answer : Differences may arise from tautomerism or solvent effects. Record spectra in deuterated DMSO vs. CDCl to assess hydrogen bonding. Use --HMBC to confirm azetidine ring integrity. Compare with literature data for analogous compounds (e.g., 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, δ 4.72–4.63 ppm for CH-OH) .

Q. Why do stability studies report varying degradation rates for this compound?

- Methodological Answer :

Degradation kinetics depend on storage conditions (e.g., light exposure, oxygen levels). Conduct accelerated stability testing (40°C/75% RH) and model degradation using Arrhenius equations. Identify major degradants via LC-MS/MS and adjust formulation (e.g., lyophilization for long-term storage) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.